molecular formula C6H7N3O2 B8760127 6-Methyl-2-nitraminopyridine

6-Methyl-2-nitraminopyridine

Cat. No. B8760127
M. Wt: 153.14 g/mol
InChI Key: HAHKPSSJIPXVRQ-UHFFFAOYSA-N
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Patent
US05223499

Procedure details

To a stirred solution of 2-amino-6-methylpyridine (38 g, 352 mmol) in conc. H2SO4 (70 mL) at 0 ° C. was added HNO3 (16.5 mL, d=1.49) drop-wise over 30 min. The mixture was warmed stirred an additional 1 h at 0° C. then poured into 500 g of ice. This heterogeneous mixture was stirred for 1 h at r.t., filtered, washed with 50 mL H2O and the residue was briefly dried to give 58 g of crude moist 6-methyl-2-nitraminopyridine. This solid was carefully added in 1-2 g portions to stirred H2SO4 (70 mL) at 40° C. After complete addition, the reaction mixture was stirred 1 h at 40° C., cooled and poured into 500 g of ice. The resulting precipitate was filtered, washed with 50 mL of H2O, and air dried to give a yellow solid.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[N+:9]([O-])([OH:11])=[O:10]>OS(O)(=O)=O>[CH3:8][C:4]1[N:3]=[C:2]([NH:1][N+:9]([O-:11])=[O:10])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
NC1=NC(=CC=C1)C
Name
Quantity
16.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred an additional 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed
STIRRING
Type
STIRRING
Details
This heterogeneous mixture was stirred for 1 h at r.t.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 50 mL H2O
CUSTOM
Type
CUSTOM
Details
the residue was briefly dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=CC(=N1)N[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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